molecular formula C13H16N4O B6448699 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640862-61-7

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6448699
CAS No.: 2640862-61-7
M. Wt: 244.29 g/mol
InChI Key: BPDOKMIQMPZVLE-UHFFFAOYSA-N
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Description

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine with 1-methyl-1H-pyrazole-4-carbaldehyde to form an intermediate, which is then reacted with azetidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methyl-1H-pyrazol-4-yl)pyridine
  • 1-(3-methyl-1H-pyrazol-4-yl)ethanone
  • N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine

Uniqueness

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16-7-11(6-15-16)8-17-9-13(10-17)18-12-2-4-14-5-3-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOKMIQMPZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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